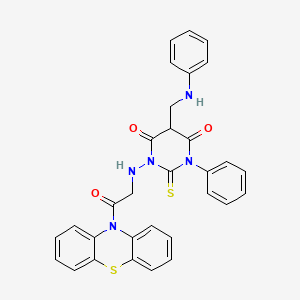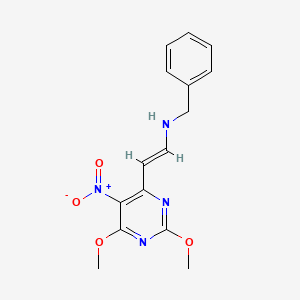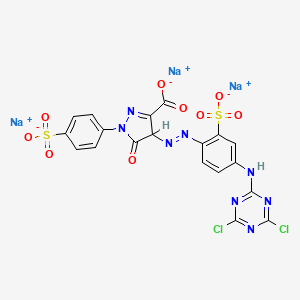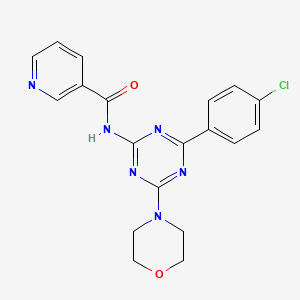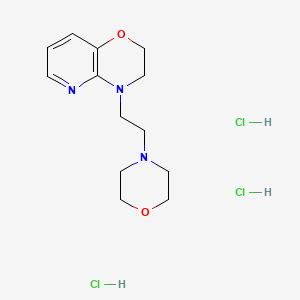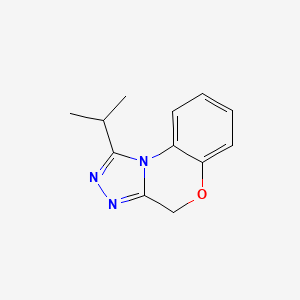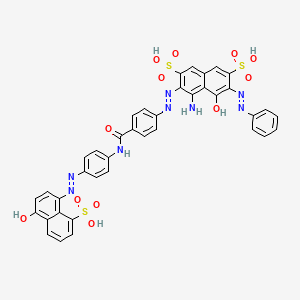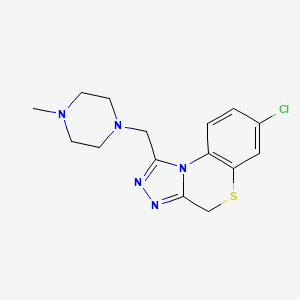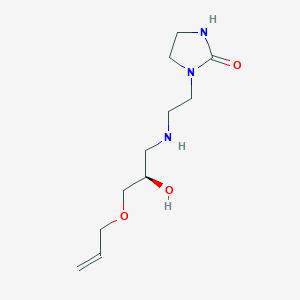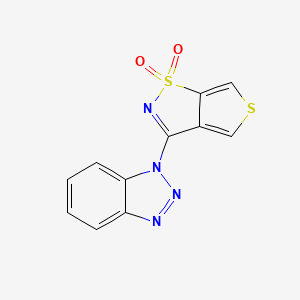
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a carboxylic acid group and a sulfonyl group attached to a chloronitrophenyl moiety. The methyl ester functional group adds to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the sulfonylation of 1H-pyrrole-2-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated product is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-nitrophenyl)sulfonyl)-, methyl ester.
Reduction: Formation of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-.
Substitution: Formation of 1H-Pyrrole-2-carboxylic acid, 1-((2-methoxy-5-nitrophenyl)sulfonyl)-, methyl ester.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitro group may undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-bromo-5-nitrophenyl)sulfonyl)-, methyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chloro and nitro groups on the phenyl ring, along with the sulfonyl and ester functionalities, makes it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
173908-22-0 |
|---|---|
分子式 |
C12H9ClN2O6S |
分子量 |
344.73 g/mol |
IUPAC名 |
methyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H9ClN2O6S/c1-21-12(16)10-3-2-6-14(10)22(19,20)11-7-8(15(17)18)4-5-9(11)13/h2-7H,1H3 |
InChIキー |
VJGYRNSWUBMQNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



